molecular formula C16H12O4 B191851 3-Hydroxy-4'-methoxyflavone CAS No. 6889-78-7

3-Hydroxy-4'-methoxyflavone

Cat. No.: B191851
CAS No.: 6889-78-7
M. Wt: 268.26 g/mol
InChI Key: IIBBFGMVMNZMGA-UHFFFAOYSA-N
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Description

4’-Methoxyflavonol is a synthetic flavonoid compound with the molecular formula C16H12O4. It is characterized by the presence of a methoxy group at the 4’ position of the flavonol structure. This compound is known for its light yellow to yellow color and is primarily used in scientific research due to its various biological activities .

Scientific Research Applications

4’-Methoxyflavonol has a wide range of applications in scientific research:

Safety and Hazards

3-Hydroxy-4’-methoxyflavone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Flavonoids, including 3-Hydroxy-4’-methoxyflavone, have received much attention recently due to their potential therapeutic and nutraceutical properties . Future research, especially specific clinical trials and bioavailability improvement measures, are needed to facilitate the use of these compounds .

Mechanism of Action

Target of Action

4’-Methoxyflavonol, also known as 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one or 3-Hydroxy-4’-methoxyflavone, is a synthesized flavone/flavonol . It is a part of the prenylated flavonoids family, which are known to interact with diverse cellular targets due to their higher lipid solubility and affinity for the cell membrane . .

Mode of Action

It is known to interact with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (dppc) bilayers

Biochemical Pathways

Prenylated flavonoids, the group to which 4’-Methoxyflavonol belongs, are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities . These activities suggest that multiple biochemical pathways could be influenced by 4’-Methoxyflavonol.

Pharmacokinetics

It is known that prenylated flavonoids, including 4’-methoxyflavonol, possess higher lipid solubility and gastrointestinal absorption capacity due to the presence of prenyl groups . This suggests that 4’-Methoxyflavonol could have good bioavailability.

Result of Action

It is known to be a neuroprotective agent that inhibits the accumulation of poly (adp-ribose) and neuronal cell death following chemically-induced dna damage .

Action Environment

It is known that the solid complexes of prenylated flavonoids are stable in air for more than 60 days, and their aqueous solutions are also stable for 96 hours under anaerobic or dark conditions . This suggests that 4’-Methoxyflavonol could be stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Methoxyflavonol can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization to form the flavonol structure. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: While specific industrial production methods for 4’-Methoxyflavonol are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4’-Methoxyflavonol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavonols .

Comparison with Similar Compounds

Uniqueness: 4’-Methoxyflavonol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both the methoxy and hydroxyl groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research .

Properties

IUPAC Name

3-hydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-8-6-10(7-9-11)16-15(18)14(17)12-4-2-3-5-13(12)20-16/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBBFGMVMNZMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218967
Record name 4'-Methoxyflavonol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6889-78-7
Record name 4'-Methoxyflavonol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006889787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4'-methoxyflavone
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Record name 4'-Methoxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-4'-methoxyflavone
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Record name 4'-Methoxyflavonol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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